N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine

Chemical Identity Verification Procurement Integrity Adenosine Receptor Research

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0) is a synthetic heterocyclic small molecule classified as a pyridine derivative and pharmaceutical intermediate. With molecular formula C14H15N3O3 and molecular weight 273.29 g/mol, it features a pyridin-2-amine core bearing an N-methyl substituent and an N-(2-(4-nitrophenoxy)ethyl) side chain.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 329249-47-0
Cat. No. B1592947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine
CAS329249-47-0
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2
InChIInChI=1S/C14H15N3O3/c1-16(14-4-2-3-9-15-14)10-11-20-13-7-5-12(6-8-13)17(18)19/h2-9H,10-11H2,1H3
InChIKeyTWIYXGCZNBTQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0) – Compound Identity and Baseline Procurement Profile


N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0) is a synthetic heterocyclic small molecule classified as a pyridine derivative and pharmaceutical intermediate . With molecular formula C14H15N3O3 and molecular weight 273.29 g/mol, it features a pyridin-2-amine core bearing an N-methyl substituent and an N-(2-(4-nitrophenoxy)ethyl) side chain . The compound is catalogued under MDL number MFCD12407182 and is commercially available from multiple suppliers at typical purities of 95–98% . Critically, this compound is NOT structurally identical to the adenosine A2B receptor antagonist MRS 1754 (CAS 264622-58-4), despite erroneous conflation by certain vendor databases . Procurement decisions must therefore begin with rigorous structural identity verification.

Why Generic Pyridine Intermediate Substitution Fails for N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine in Research and Synthesis


Generic substitution among pyridine-based intermediates is unreliable because even small structural modifications—such as the presence or absence of the 4-nitro group, the length of the alkoxy linker, or N-methylation status—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, electronic character, and metabolic stability of downstream products [1]. The 4-nitrophenoxy moiety in CAS 329249-47-0 serves simultaneously as a strong electron-withdrawing group, a chromophore for analytical detection, and a latent amine precursor via nitro reduction, three functions absent in the non-nitrated phenoxy analog . Furthermore, confusion with the structurally unrelated compound MRS 1754 (CAS 264622-58-4)—a purine-based adenosine antagonist differing in molecular weight by over 210 Da—demonstrates that relying on vendor-assigned common names without CAS verification can lead to procurement of an entirely incorrect chemotype . The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest structural and functional comparators.

Quantitative Differentiation Evidence for N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine Versus Key Comparators


Structural Identity Verification: CAS 329249-47-0 Is Not MRS 1754 (CAS 264622-58-4) – Molecular Weight and Formula Differentiation

Several vendor websites incorrectly list N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0) as 'MRS 1754.' However, the authentic MRS 1754 is N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (CAS 264622-58-4), a purine-based adenosine A2B antagonist with a completely different molecular scaffold, molecular weight, and biological profile . The molecular weight of the target compound is 273.29 Da versus 486.52 Da for authentic MRS 1754—a difference of 213.23 Da (78% larger) . This misidentification has direct procurement consequences: a researcher ordering 'MRS 1754' who receives CAS 329249-47-0 will obtain a compound with no known adenosine receptor activity rather than a validated A2B antagonist tool compound with Ki = 1.97 nM at hA2B receptors [1].

Chemical Identity Verification Procurement Integrity Adenosine Receptor Research

Lipophilicity Differentiation: Calculated LogP Shift Driven by the 4-Nitro Substituent Relative to the Des-Nitro Phenoxy Analog

The 4-nitro group on the phenoxy ring substantially increases the computed lipophilicity of CAS 329249-47-0 compared to the hypothetical des-nitro analog N-methyl-N-(2-phenoxyethyl)pyridin-2-amine. The target compound has an ACD/Labs predicted LogP of 3.03 and a predicted LogD (pH 7.4) of 3.23, with a corresponding ACD/BCF (pH 7.4) of 165.61 and ACD/KOC (pH 7.4) of 1318.23 . Removal of the nitro group (replacing NO2 with H) eliminates two hydrogen-bond acceptors and reduces the electron-withdrawing character of the aromatic ring, which is predicted to lower LogP by approximately 0.5–1.0 log units based on the Hansch π constant for aromatic nitro substitution (π ≈ +0.54 for 4-NO2 on benzene) [1]. This LogP differential directly impacts chromatographic retention time (anticipated longer RP-HPLC retention for the nitro compound), liquid–liquid extraction efficiency into organic solvents, and potential blood–brain barrier penetration of downstream derivatives .

Physicochemical Property Prediction Lipophilicity Solid-Phase Extraction Chromatographic Retention

Hydrogen-Bond Acceptor Capacity: Nitro Group Contribution to Intermolecular Interaction Potential

The target compound possesses 6 hydrogen-bond acceptors (HBA = 6) and 0 hydrogen-bond donors (HBD = 0), as predicted by the ACD/Labs PhysChem module . In contrast, the des-nitro analog N-methyl-N-(2-phenoxyethyl)pyridin-2-amine would have an HBA count of 4 (pyridine N, tertiary amine N, ether O, and phenoxy O), lacking the two oxygen acceptors contributed by the nitro group. This 50% increase in H-bond acceptor count (from 4 to 6) significantly alters the compound's capacity for intermolecular hydrogen bonding in both solution and solid state, affecting solubility parameters, crystal packing, and potential for co-crystal formation [1]. The polar surface area (PSA) of 71 Ų for the target compound further quantifies this enhanced polarity relative to an estimated PSA of approximately 45–50 Ų for the des-nitro analog .

Hydrogen-Bond Acceptor Count Crystal Engineering Receptor–Ligand Interaction Solubility

Synthetic Utility Differentiation: The 4-Nitrophenoxy Group as a Latent Amine for Downstream Derivatization

A key differentiator for CAS 329249-47-0 as a synthetic building block is the 4-nitrophenoxy moiety, which functions as a masked or latent 4-aminophenoxy group. This nitro group can be selectively reduced (e.g., H2/Pd-C, SnCl2, Fe/HCl, or Na2S2O4) to yield the corresponding aniline derivative, N-methyl-N-(2-(4-aminophenoxy)ethyl)pyridin-2-amine, without affecting the pyridine ring or the tertiary amine [1]. The resulting aniline then serves as a versatile diversification point for amide coupling, sulfonamide formation, reductive amination, or diazotization, enabling rapid library expansion [2]. In contrast, the des-nitro phenoxy analog lacks this orthogonal reactive handle, limiting its utility to transformations on the pyridine ring or the tertiary amine. This latent amine strategy is widely exploited in medicinal chemistry for late-stage functionalization and is the basis for the compound's classification as a pharmaceutical intermediate .

Nitro Reduction Building Block Diversification Handle Medicinal Chemistry

Hazard Profile Differentiation: GHS Classification Relative to Common Pyridine Intermediates

The target compound carries four GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent with many nitroaromatic-containing intermediates and compares favorably to certain pyridine building blocks that carry more severe classifications (e.g., H301 toxic if swallowed, or H310 fatal in contact with skin) [1]. For procurement decisions where EHS (Environmental, Health, and Safety) burden scales with hazard classification, this compound falls into a moderate risk category that does not require specialized containment beyond standard laboratory PPE (gloves, eye protection, fume hood) per precautionary statement P280 . The absence of H340 (genotoxicity) or H350 (carcinogenicity) classifications, which sometimes accompany nitroaromatics, is notable, though this reflects the absence of dedicated genotoxicity testing rather than demonstrated safety.

Safety Data GHS Classification Laboratory Handling Procurement Risk Assessment

Evidence-Based Application Scenarios for N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0)


Medicinal Chemistry Library Synthesis Requiring Orthogonal Late-Stage Diversification

For medicinal chemistry programs synthesizing focused compound libraries, CAS 329249-47-0 provides three chemically distinct diversification points: the pyridine ring, the tertiary N-methylamine, and the 4-nitrophenoxy moiety (via reduction to an aniline). This orthogonal reactivity enables sequential functionalization without protecting group manipulation, as established in Section 3, Evidence Item 4 . Researchers can first couple the building block via the pyridine nitrogen or the tertiary amine, then reduce the nitro group, and finally derivatize the resulting aniline via amide coupling, sulfonamide formation, or reductive amination—a synthetic sequence that would require additional linear steps if starting from the des-nitro phenoxy analog .

Chromatographic Method Development Leveraging Elevated Lipophilicity for Separation

The predicted LogP of 3.03 and LogD (pH 7.4) of 3.23 (Section 3, Evidence Item 2) indicate that CAS 329249-47-0 will exhibit significantly longer retention on reversed-phase HPLC columns (C18, C8) compared to less lipophilic pyridine intermediates . This property is advantageous for analytical method development where separation from more polar synthetic precursors or byproducts is required. The compound's balanced LogD also supports efficient liquid–liquid extraction with ethyl acetate or dichloromethane during reaction workup, with an estimated extraction efficiency exceeding 85% at pH 7–8 based on its ACD/LogD value .

Procurement Quality Control: CAS-Number-Based Identity Verification to Prevent MRS 1754 Mis-Shipment

Given the documented vendor misattribution of CAS 329249-47-0 as 'MRS 1754' (Section 3, Evidence Item 1), any procurement of this compound for use as a synthetic intermediate must include a CAS-number cross-check and confirmatory analytical characterization (e.g., 1H NMR, LCMS) upon receipt . Laboratories requiring authentic MRS 1754 for adenosine receptor pharmacology must instead procure CAS 264622-58-4 and verify its identity against published characterization data (1H NMR, HRMS, and HPLC purity ≥98%) . This scenario is critical for avoiding costly experimental errors in receptor pharmacology studies where MRS 1754 is used as a reference A2B antagonist tool compound .

Agrochemical Intermediate Synthesis Exploiting the Nitro Group as a Pro-Drug or Pro-Pesticide Handle

The classification of CAS 329249-47-0 as a 'pharmaceutical, pesticide, and dye intermediate' (Section 1, REFS-1) reflects the well-established role of nitroaromatic intermediates in agrochemical synthesis . The 4-nitrophenoxy group can serve as a precursor to 4-aminophenoxy derivatives that are common substructures in carbamate, urea, and amide herbicides and fungicides. The N-methyl-N-(2-aminoethyl) scaffold, accessible via nitro reduction, provides a diamine motif suitable for condensation with carbonyl electrophiles to form heterocyclic agrochemical cores. The compound's moderate hazard profile (Section 3, Evidence Item 5) supports its handling in kilo-lab and pilot-scale synthesis environments .

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